ETHYL 4-(2,4-DIMETHOXYBENZAMIDO)BENZOATE
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Overview
Description
Ethyl 4-(2,4-dimethoxybenzamido)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 2,4-dimethoxybenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2,4-dimethoxybenzamido)benzoate typically involves the esterification of 4-(2,4-dimethoxybenzamido)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2,4-dimethoxybenzamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
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Hydrolysis:
Reagents: Aqueous sodium hydroxide or hydrochloric acid
Conditions: Heating under reflux
Products: 4-(2,4-dimethoxybenzamido)benzoic acid, ethanol
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Reduction:
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions, typically in diethyl ether
Products: 4-(2,4-dimethoxybenzylamino)benzoate
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Substitution:
Reagents: Various nucleophiles (e.g., halides, amines)
Conditions: Depends on the nucleophile used, often requires heating
Products: Substituted derivatives of this compound
Scientific Research Applications
Chemistry: Ethyl 4-(2,4-dimethoxybenzamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structure allows for the investigation of the specificity and kinetics of these enzymes.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the design of prodrugs, which can be activated in vivo to release the active drug.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2,4-dimethoxybenzamido)benzoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and ethanol. The amide group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a local anesthetic and in photoinitiators.
Ethyl 4-cyanoacetamido benzoate: Used as an intermediate in the synthesis of various heterocyclic compounds.
Ethyl 4-(2-hydroxy-4,5-dimethoxybenzamido)benzoate: Similar structure with an additional hydroxyl group, used in medicinal chemistry.
Uniqueness: Ethyl 4-(2,4-dimethoxybenzamido)benzoate is unique due to the presence of both methoxy and amido groups on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it suitable for specific applications in organic synthesis and medicinal chemistry. The methoxy groups enhance its solubility and stability, while the amido group allows for interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-4-24-18(21)12-5-7-13(8-6-12)19-17(20)15-10-9-14(22-2)11-16(15)23-3/h5-11H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADFZAISMHVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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